Di-tert-pentyl succinate

Description

Contextualization within Dicarboxylic Acid Ester Chemistry

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups. wpmucdn.com Their esters, formed by the reaction of a dicarboxylic acid with an alcohol, are a diverse class of molecules with wide-ranging applications. wpmucdn.comnih.gov These esters can be symmetrical or asymmetrical and are integral to the synthesis of polymers, plasticizers, solvents, and various fine chemicals. wpmucdn.comijcce.ac.ir The properties of dicarboxylic acid esters are heavily influenced by the nature of both the dicarboxylic acid and the alcohol components. The presence of bulky alkyl groups, such as the tert-pentyl group in Di-tert-pentyl succinate (B1194679), can impart unique steric and electronic properties to the ester, influencing its reactivity, solubility, and thermal stability.

Significance of Di-tert-pentyl Succinate as a Specialty Chemical Intermediate

Specialty chemical intermediates are compounds that serve as building blocks for the synthesis of more complex, high-value products. google.com They are typically produced in lower volumes than commodity chemicals and are valued for their specific molecular architecture. This compound, with its distinct structure, is positioned as a specialty chemical intermediate. While specific large-scale applications are not widely documented, its structure suggests potential utility in several areas. The bulky tert-pentyl groups can enhance solubility in nonpolar media and provide steric hindrance, which could be advantageous in applications such as:

Polymer Modification: Incorporation into polymer backbones could influence properties like flexibility, impact resistance, and thermal stability.

Lubricant and Plasticizer Formulations: The ester's structure may offer desirable viscosity and compatibility characteristics for use in advanced lubricants and as a specialty plasticizer.

Fine Chemical Synthesis: It can serve as a precursor for the synthesis of other complex molecules in the pharmaceutical, agrochemical, or fragrance industries. A related compound, 2,4-Di-tert-pentylphenol, is noted for its use as a chemical intermediate. nih.gov

Historical Development and Evolution of Research Trajectories

The study of dicarboxylic acid esters has a long history, intertwined with the development of polymer chemistry and material science. Research into succinate esters, in particular, has been driven by the availability of succinic acid, which can be produced from both petrochemical and bio-based feedstocks.

While specific historical milestones for this compound are not extensively documented in readily available literature, the synthesis of related compounds provides a timeline for the development of the necessary chemical methodologies. For instance, processes for the preparation of di-tert-butyl succinate through the proton-catalyzed esterification of succinic acid or its anhydride (B1165640) with isobutene were patented, highlighting the chemical pathways available for producing sterically hindered succinates. google.com A Chinese patent describes a preparation method for this compound by reacting succinic acid, its anhydride, or maleic anhydride with isopentene in the presence of an acid catalyst.

The evolution of research in this area is likely to follow the broader trends in specialty chemicals, with an increasing focus on sustainable synthesis routes and the development of high-performance materials with tailored properties. Future research may explore the use of biocatalysis for the synthesis of this compound and a more detailed characterization of its physical and chemical properties to unlock its full potential in various applications.

Structure

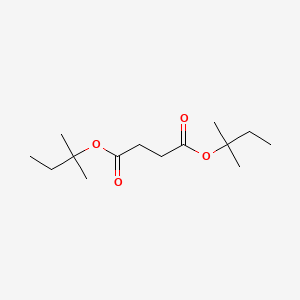

2D Structure

Properties

IUPAC Name |

bis(2-methylbutan-2-yl) butanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-7-13(3,4)17-11(15)9-10-12(16)18-14(5,6)8-2/h7-10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXGRQSQSTVVQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)OC(=O)CCC(=O)OC(C)(C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627832 | |

| Record name | Bis(2-methylbutan-2-yl) butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77106-39-9 | |

| Record name | Bis(2-methylbutan-2-yl) butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanedioic acid, 1,4-bis(1,1-dimethylpropyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Di-tert-amyl succinate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22T82F4EHL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Di Tert Pentyl Succinate

Advanced Synthetic Strategies and Process Intensification

To overcome the limitations of traditional batch synthesis, advanced strategies focusing on process intensification have been explored. These methods aim to improve efficiency, yield, and safety.

Reactive Distillation Techniques

Reactive distillation (RD) is a process intensification technique that combines chemical reaction and distillation in a single unit. aiche.orgmanchester.ac.uk This synergy offers numerous advantages, including overcoming thermodynamic equilibrium limitations by continuously removing products from the reaction zone, which can drive the reaction towards completion. aiche.org This is particularly beneficial for equilibrium-limited reactions like esterification.

Further benefits of RD include:

Improved Selectivity : Rapid removal of products limits the formation of byproducts from secondary reactions. aiche.org

Energy Savings : The exothermic heat of reaction can be used for vaporization, reducing external energy requirements. aiche.org

Overcoming Azeotropes : The reaction can consume components that form azeotropes, simplifying separation. aiche.org

While specific pilot-scale studies for di-tert-pentyl succinate (B1194679) are not widely published, the successful application of RD for the synthesis of other esters, such as diethyl succinate and di-n-pentyl ether, demonstrates its potential. aiche.orgresearchgate.net For diethyl succinate, experimental conversions of over 99% have been achieved in a pilot-scale RD process. aiche.org

Continuous Flow Synthesis Methodologies

Continuous flow synthesis has emerged as a powerful technique in modern chemistry, offering significant advantages over traditional batch processing. flinders.edu.auspringernature.com In a flow system, reactants are continuously pumped through a reactor, where they mix and react. This approach provides precise control over reaction parameters such as temperature, pressure, and reaction time. flinders.edu.au

Key advantages of continuous flow synthesis include:

Enhanced Safety : The small reactor volumes minimize the amount of hazardous material present at any given time. flinders.edu.au

Efficient Heat and Mass Transfer : The high surface-area-to-volume ratio in microreactors allows for superior thermal control and mixing. flinders.edu.au

Increased Throughput and Automation : Once optimized, flow systems can operate for extended periods, enabling automated and high-throughput production. springernature.comnih.gov

Integration of Steps : Multiple reaction and purification steps can be integrated into a single continuous sequence. flinders.edu.au

The application of continuous flow technology is well-suited for esterification reactions and could be applied to the synthesis of di-tert-pentyl succinate to improve safety, efficiency, and scalability. rsc.org The ability to handle hazardous reagents and intermediates safely makes it an attractive option for industrial production. flinders.edu.au

Reaction Mechanisms and Kinetics of Di Tert Pentyl Succinate Systems

Mechanistic Studies of Esterification and Transesterification Reactions

The synthesis of di-tert-pentyl succinate (B1194679) is primarily achieved through esterification, a reaction that involves the formation of an ester from a carboxylic acid and an alcohol. The mechanism of this transformation is influenced by the structure of the reactants and the catalysts employed.

The esterification of succinic acid to form di-tert-pentyl succinate proceeds via a nucleophilic acyl substitution mechanism. In this pathway, the oxygen atom of the tert-pentyl alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the succinic acid's carboxyl group.

Under acidic catalysis, the reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the alcohol to form a tetrahedral intermediate. Subsequently, a proton transfer occurs from the attacking alcohol moiety to one of the hydroxyl groups. The intermediate then collapses, expelling a molecule of water and forming a protonated ester. The final step is the deprotonation of the ester to yield the final product and regenerate the acid catalyst.

The presence of the tertiary pentyl groups in the alcohol reactant introduces significant steric hindrance around the hydroxyl group. This steric bulk can influence the reaction mechanism. While esterification typically follows a nucleophilic acyl substitution pathway, the stability of the tertiary carbocation (tert-pentyl cation) that can be formed from tert-pentyl alcohol raises the possibility of a competing SN1 (unimolecular nucleophilic substitution) type mechanism.

In a potential SN1 pathway, the tert-pentyl alcohol could be protonated by the acid catalyst, followed by the loss of a water molecule to form a stable tert-pentyl carbocation. This carbocation would then be attacked by the carboxylate ion of succinic acid. However, the nucleophilic acyl substitution pathway is generally favored for esterification. The steric hindrance from the bulky tert-pentyl groups is known to be a critical factor for achieving high enantioselectivity in certain asymmetric syntheses. snnu.edu.cn The steric crowding can direct the reaction pathway and influence the stability of intermediates. whiterose.ac.uk For instance, in other chemical systems, the steric hindrance of tert-pentyl groups has been shown to affect reaction outcomes. nih.gov

The choice of catalyst is critical in the synthesis of this compound. Both homogeneous and heterogeneous catalysts can be employed.

Homogeneous Catalysts: Strong mineral acids like sulfuric acid or p-toluenesulfonic acid are common homogeneous catalysts. They activate the carboxylic acid by protonating the carbonyl oxygen, as described in the nucleophilic acyl substitution mechanism.

Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and zeolites, offer advantages in terms of separation and reusability. researchgate.net The catalytic activity of these materials is related to their Brønsted or Lewis acid sites. The substrate molecules adsorb onto the active sites of the catalyst surface, where the reaction occurs. The pore size and surface properties of the heterogeneous catalyst are important factors, as significant steric hindrance from the tert-pentyl groups might limit the access of the reactants to the active sites within the catalyst's pores.

Kinetic Investigations

Kinetic studies of the esterification to form this compound are essential for optimizing reaction conditions and reactor design. These investigations involve determining the reaction order, rate laws, and the influence of temperature on the reaction rate.

The rate of formation of this compound can be expressed by a rate law that relates the reaction rate to the concentrations of the reactants and the catalyst. For the esterification of a dicarboxylic acid like succinic acid, the reaction proceeds in two steps, forming a monoester and then a diester.

A general rate equation for the esterification of a carboxylic acid (RCOOH) with an alcohol (R'OH) is given by: Rate = k[RCOOH]^m[R'OH]^n where k is the rate constant, and m and n are the reaction orders with respect to the carboxylic acid and the alcohol, respectively.

Kinetic models such as the pseudo-homogeneous model, the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, and the Eley-Rideal (ER) model are often used to describe the kinetics of heterogeneously catalyzed esterification reactions. nih.gov For instance, in the esterification of succinic acid with ethanol (B145695) using an ion-exchange resin, a pseudo-homogeneous kinetic model has been shown to fit the experimental data well. researchgate.net

Table 1: Illustrative Kinetic Models for Esterification

| Model | Description | Applicability |

|---|---|---|

| Pseudo-homogeneous | Assumes the reaction mixture is a single phase, with the catalyst concentration incorporated into the rate constant. | Often used for its simplicity when mass transfer limitations are negligible. researchgate.netmdpi.com |

| Langmuir-Hinshelwood | Assumes that both reactants adsorb onto the catalyst surface before reacting. | Applicable to many heterogeneously catalyzed reactions where surface reaction is the rate-determining step. nih.gov |

| Eley-Rideal | Assumes that one reactant adsorbs onto the catalyst surface and then reacts with the other reactant from the bulk phase. | Used when one reactant is strongly adsorbed and the other is not. nih.gov |

This table is for illustrative purposes and shows models commonly applied to esterification reactions.

The effect of temperature on the rate constant is described by the Arrhenius equation: k = A * exp(-Ea / (RT)) where A is the pre-exponential factor, Ea is the activation energy, R is the ideal gas constant, and T is the absolute temperature.

Thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction can also be determined. These parameters provide information about the spontaneity and equilibrium position of the reaction. Studies on the esterification of succinic acid with ethanol have shown that the equilibrium constant is dependent on temperature and the concentration of reactants. nih.gov

Table 2: Representative Thermodynamic and Kinetic Parameters for Succinic Acid Esterification with Alcohols

| Reactant Alcohol | Catalyst | Activation Energy (Ea) (kJ/mol) | Enthalpy of Reaction (ΔH) (kJ/mol) | Reference |

|---|---|---|---|---|

| Ethanol | Amberlyst-15 | Data can be derived from kinetic models | Data can be derived from equilibrium studies | researchgate.net |

| Methanol (B129727) | D-Hβ | Optimization studies performed, but specific Ea not stated | Not stated | researchgate.net |

This table presents data for the esterification of succinic acid with other alcohols to illustrate the types of parameters determined in such studies, as specific data for tert-pentyl alcohol is not available.

Influence of Catalyst Loading and Type on Reaction Kinetics

A thorough review of publicly available scientific literature and research databases did not yield specific studies detailing the influence of catalyst loading and type on the reaction kinetics of this compound synthesis. While extensive research exists on the catalytic esterification of succinic acid with other alcohols—such as ethanol, butanol, and octanol—and the corresponding kinetic analyses, these findings are not directly transferable to the synthesis of this compound due to the unique steric and electronic properties of the tert-pentyl alcohol reactant.

The kinetics of esterification reactions are highly dependent on the specific alcohol and catalyst used. Factors such as the steric hindrance of the alcohol, the nature of the catalyst (e.g., homogeneous acid, solid acid, enzyme), and the catalyst's active site density and strength all play a crucial role in determining the reaction rate, conversion, and selectivity. Without experimental data derived explicitly from the this compound system, any discussion on the influence of catalyst loading and type would be speculative and fall outside the scope of scientifically accurate reporting.

Therefore, no data tables or detailed research findings on the reaction kinetics for the synthesis of this compound can be provided at this time.

Advanced Characterization Methodologies in Di Tert Pentyl Succinate Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount for confirming the molecular structure of di-tert-pentyl succinate (B1194679). By probing the interactions of the molecule with electromagnetic radiation, these techniques can map out its functional groups and the connectivity of its atoms with high precision.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like di-tert-pentyl succinate. It provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom, allowing for unambiguous confirmation of the compound's constitution.

In a ¹H NMR spectrum of this compound, distinct signals corresponding to the chemically non-equivalent protons of the tert-pentyl and succinate moieties would be observed. The protons of the succinate's central methylene (B1212753) groups (–CH₂–CH₂–) are chemically equivalent and would typically appear as a singlet. The protons of the two tert-pentyl groups [–OC(CH₃)₂(CH₂CH₃)] would show more complex patterns: a quartet for the methylene (–CH₂–) protons coupled to the adjacent methyl protons, and two singlets for the geminal methyl (–C(CH₃)₂) protons and a triplet for the terminal methyl (–CH₃) protons.

Similarly, the ¹³C NMR spectrum provides a peak for each unique carbon atom. This includes the carbonyl carbon of the ester group, the quaternary carbon of the tert-pentyl group, and the various methyl and methylene carbons. The chemical shifts (δ) are highly sensitive to the local electronic environment, making ¹³C NMR a powerful method for confirming the carbon skeleton. utsouthwestern.edunih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Structure Fragment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Carbonyl Carbon | -C =O | - | ~172 |

| Methylene Carbon (Succinate) | -O-CO-C H₂- | ~2.5 (singlet) | ~29 |

| Quaternary Carbon | -O-C (CH₃)₂- | - | ~80 |

| Methylene Carbon (Ethyl) | -C(CH₃)₂-C H₂CH₃ | ~1.8 (quartet) | ~34 |

| Methyl Carbon (gem-dimethyl) | -C(C H₃)₂- | ~1.4 (singlet) | ~26 |

| Methyl Carbon (Ethyl) | -CH₂C H₃ | ~0.9 (triplet) | ~9 |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups and may vary slightly based on solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. youtube.comyoutube.com For this compound, the FT-IR spectrum is dominated by characteristic absorption bands that confirm its identity as an ester.

The most prominent feature in the spectrum is the strong, sharp absorption band corresponding to the carbonyl (C=O) group stretch of the ester, which typically appears in the region of 1750-1735 cm⁻¹. youtube.comspectroscopyonline.com The presence of two C-O single bonds in the ester linkage gives rise to two other characteristic stretching vibrations in the fingerprint region (1300-1000 cm⁻¹). spectroscopyonline.comnih.gov Additionally, absorption bands corresponding to the C-H stretching and bending vibrations of the alkane portions (the pentyl groups and the succinate backbone) will be present. researchgate.netresearchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Alkyl (sp³ C-H) | 2950-2850 | Medium to Strong |

| C=O Stretch | Ester Carbonyl | 1750-1735 | Strong, Sharp |

| C-O Stretch | Ester (Acyl-Oxygen) | 1300-1200 | Strong |

| C-O Stretch | Ester (Alkyl-Oxygen) | 1150-1000 | Strong |

Advanced Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Advanced mass spectrometry (MS) techniques are indispensable for studying chemical reactions, offering the sensitivity to detect low-concentration intermediates and products. rsc.orgnih.gov In the synthesis of this compound, such as through the esterification of succinic acid, MS can be used to monitor the reaction's progress by tracking the disappearance of reactants and the formation of the final product. nih.gov

Techniques like Electrospray Ionization (ESI-MS) can gently ionize molecules directly from the reaction mixture, allowing for the detection of charged intermediates that may be part of the catalytic cycle. nih.gov Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ion of this compound. The resulting fragmentation pattern provides a wealth of structural information, confirming the connectivity of the succinate core and the tert-pentyl groups. Common fragmentation pathways for succinate esters include cleavage of the C-O bond and loss of the alkyl groups, with the resulting fragment ions being characteristic of the parent molecule's structure. uab.eduresearchgate.net

Chromatographic Separations for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity of a synthesized compound and for monitoring the conversion of reactants to products over time.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Components

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. zeptometrix.com For a compound like this compound, GC can effectively separate it from starting materials (e.g., tert-pentyl alcohol), solvents, and any volatile byproducts. researchgate.netmdpi.com Purity is determined by the relative area of the product peak in the resulting chromatogram. youtube.com

When coupled with a mass spectrometer (GC-MS), the technique becomes even more powerful. youtube.comnih.gov As each component elutes from the GC column, it is introduced into the mass spectrometer, which provides a mass spectrum that can be used to identify the compound definitively. nih.govnih.gov This is particularly useful for identifying unknown impurities in a sample of this compound or for confirming the structure of the product in a reaction mixture. nih.govjppres.com For instance, derivatization of succinic acid to its more volatile silyl (B83357) ester can be used for GC analysis to monitor its consumption during a reaction. glsciences.eu

Table 3: Typical GC-MS Operating Parameters for Ester Analysis

| Parameter | Condition |

| Column | HP-5MS (or equivalent non-polar capillary column) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Initial temp 50°C, ramp to 280°C |

| Ionization Mode (MS) | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of compounds in the liquid phase and is particularly well-suited for monitoring the progress of reactions like esterification. researchgate.netyoutube.comyoutube.com It can separate non-volatile or thermally unstable compounds that are not suitable for GC analysis.

In the context of this compound synthesis, an HPLC method can be developed to quantify the concentration of reactants (succinic acid, tert-pentyl alcohol) and the product (this compound) in samples taken from the reaction mixture over time. sigmaaldrich.commdpi.comyoutube.com Typically, a reversed-phase column (e.g., C18) is used, where the non-polar stationary phase separates compounds based on their hydrophobicity. oatext.comnih.gov Succinic acid, being more polar, would elute earlier than the less polar this compound. By integrating the peak areas in the chromatogram and comparing them to calibration standards, a precise quantitative profile of the reaction can be constructed. youtube.com

Table 4: General HPLC Conditions for Reaction Monitoring of Ester Synthesis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (often with an acid modifier like succinic acid nih.gov) |

| Flow Rate | 1.0 mL/min |

| Detector | UV (at ~210 nm for the carbonyl group) or Mass Spectrometer (LC-MS) |

| Injection Volume | 10-20 µL |

Applications of Di Tert Pentyl Succinate As a Chemical Intermediate

Role as a Precursor in Fine Chemical Synthesis

As a chemical intermediate, Di-tert-pentyl succinate (B1194679) serves as a foundational molecule for the construction of more complex chemical structures. Its utility in fine chemical synthesis stems from its identity as a versatile building block and its capacity to undergo various chemical transformations.

Building Block for Complex Organic Molecules

Di-tert-pentyl succinate provides a four-carbon backbone derived from succinic acid, which is a key structural motif in numerous organic molecules. The tert-pentyl ester groups, while relatively stable, can be strategically cleaved under specific conditions to reveal carboxylic acid functionalities. This allows for the integration of the succinate core into larger and more intricate molecular architectures. The bulky nature of the tert-pentyl groups can also offer steric hindrance, which can be exploited to direct reactions to specific sites on the molecule or to influence the stereochemistry of subsequent transformations.

While specific, large-scale applications of this compound as a building block are not extensively documented in publicly available research, the principles of organic synthesis suggest its potential in the creation of pharmaceuticals, agrochemicals, and other specialty chemicals where a C4 unit is a key component. The synthesis of various di-substituted succinate derivatives is a common strategy in the development of biologically active compounds.

Derivatization and Functionalization Reactions

The chemical reactivity of this compound allows for a range of derivatization and functionalization reactions. The ester groups can be hydrolyzed to succinic acid or transesterified with other alcohols to introduce different functionalities. The alpha-carbons to the carbonyl groups are susceptible to deprotonation by strong bases, creating enolates that can participate in various carbon-carbon bond-forming reactions.

These reactions can include alkylations, aldol (B89426) condensations, and Claisen condensations, which are fundamental transformations in organic synthesis for building molecular complexity. For instance, the enolate of this compound could theoretically be reacted with an alkyl halide to introduce a substituent at the 2- or 3-position of the succinate backbone. Such derivatization is a common strategy for tuning the physical and biological properties of molecules. A study on the derivatization of succinic acid for analysis highlights the reactivity of the carboxylic acid groups, which are accessible from the diester through hydrolysis, for reactions such as amidation. nih.gov

Integration into Polymer and Material Science

The structure of this compound makes it a candidate for incorporation into polymers, either as a monomer to form the main polymer chain or as an additive to modify the properties of existing polymeric systems.

Monomer for Specialty Polyester (B1180765) Synthesis

This compound can, in principle, serve as a monomer in the synthesis of specialty polyesters. Through transesterification reactions with diols, the succinate moiety can be incorporated into a polymer backbone. The bulky tert-pentyl groups would likely influence the properties of the resulting polyester, potentially leading to materials with unique thermal and mechanical characteristics.

Research into the synthesis of polyesters from various bio-derived platform molecules, including succinic acid derivatives, is an active area. mdpi.com The synthesis of unsaturated polyester resins often involves the reaction of succinic acid or its esters with diols. mdpi.com While specific research focusing on this compound as the primary monomer is not widely reported, the general principles of polyester synthesis support its potential in creating novel polymers. The choice of the ester group can influence polymerization kinetics and the final properties of the polymer. For example, studies on poly(butylene succinate) demonstrate how the succinate unit forms the basis of biodegradable polymers. researchgate.netnih.gov

Modifying Agent for Polymeric Systems

The addition of this compound to existing polymer formulations could serve to modify their properties. Its bulky, non-polar tert-pentyl groups could act as internal plasticizers, increasing the free volume within the polymer matrix and thereby enhancing flexibility and reducing the glass transition temperature. This can be particularly useful in rigid polymers to improve their processability and impact resistance.

Furthermore, the succinate core could be designed to interact with the polymer chains, potentially improving compatibility in polymer blends or acting as a compatibilizer. While direct studies on this compound as a polymer modifier are limited, the concept of using small molecules to alter polymer properties is well-established in polymer science. The chemical modification of polymers like poly(butylene succinate) with other molecules to enhance properties is a known strategy. researchgate.net

Development as a Green Solvent or Co-solvent

There is a growing demand for environmentally friendly solvents to replace traditional, often toxic and volatile, organic solvents. researchgate.netnih.govresearchgate.netnih.gov Succinate esters, in general, are being explored as potential green solvents due to their lower toxicity, biodegradability, and high boiling points, which reduce volatile organic compound (VOC) emissions.

While specific research on this compound as a green solvent is not extensive, its properties suggest it could be a viable candidate. The branched alkyl chains of the tert-pentyl groups are expected to confer good solvency for a range of organic compounds. Its high molecular weight and likely high boiling point would result in low volatility, contributing to a safer working environment and reduced air pollution.

The development of deep eutectic solvents (DESs) is another area where succinic acid and its derivatives could play a role. mdpi.com Although not a DES itself, this compound could potentially be used as a component in DES formulations or as a co-solvent to modulate the properties of other green solvent systems. The use of bio-based feedstocks for producing succinic acid further enhances the "green" credentials of its derivatives.

Utilization in Pharmaceutical and Agrochemical Synthesis

Intermediate in Pharmaceutical Active Ingredient (API) Production

The role of chemical intermediates is fundamental in the manufacturing of Active Pharmaceutical Ingredients (APIs). zmsilane.compyglifesciences.com These intermediates are chemical compounds that form the building blocks of the final API. pyglifesciences.com Di-tert-alkyl succinates, including this compound, are recognized as a class of chemical intermediates utilized in the synthesis of pharmaceutical products. google.com

Table 1: Synthesis Methods for this compound

| Starting Materials | Catalyst/Reagents | Key Process | Reference |

| Succinic acid, Isopentene | Acid catalyst (e.g., mineral acid, organic sulfonic acid) | Esterification | google.com |

| Maleic anhydride (B1165640), Isopentene | Acid catalyst, followed by hydro-reduction | Esterification and Reduction | google.com |

| Dimethyl succinate, tert-amyl alcohol | Lithium hydroxide (B78521) and cesium carbonate mixture | Transesterification | google.com |

This table summarizes various methods for the preparation of this compound, a key pharmaceutical and agrochemical intermediate.

Precursor for Agrochemical Compounds

The utility of this compound extends to the agrochemical industry, where it can serve as a precursor for various active compounds. The development of new fungicides, in particular, often involves the synthesis of complex molecules where succinate derivatives play a crucial role.

A significant class of modern fungicides is the Succinate Dehydrogenase Inhibitors (SDHIs). researchgate.netmdpi.comresearchgate.net These compounds function by targeting the succinate dehydrogenase (SDH) enzyme, which is a critical component of the mitochondrial respiratory chain in fungi. The inhibition of this enzyme disrupts the fungus's energy production, leading to its death.

The synthesis of many SDHI fungicides involves the use of succinic acid or its derivatives as a starting material or key intermediate. For instance, research into novel SDHI fungicides has demonstrated the synthesis of pyrazole (B372694) carboxamide compounds starting from diethyl maleate (B1232345), which is then converted to a pyrrole (B145914) derivative. researchgate.net Diethyl maleate can be readily reduced to diethyl succinate, highlighting the proximity of succinate esters in these synthetic pathways. The core structure of many SDHIs contains a carboxamide group attached to a heterocyclic ring, a structure that can be derived from the functional groups present in succinate esters.

While direct evidence of this compound being the specific precursor for a commercialized SDHI is not explicitly detailed in available literature, the established use of succinate esters in the synthesis of this class of fungicides strongly suggests its potential role. The tert-pentyl ester groups could offer advantages in terms of solubility or reactivity in specific synthetic routes.

Table 2: Examples of Succinate Derivatives in Agrochemical Synthesis

| Succinate Derivative | Application in Synthesis | Target Agrochemical Class | Reference |

| Diethyl maleate | Starting material for pyrrole carboxamide synthesis | Succinate Dehydrogenase Inhibitors (SDHIs) | researchgate.net |

| Succinic acid/anhydride | General precursor for various agrochemicals | Fungicides, Herbicides | google.com |

This table illustrates the role of succinate derivatives as precursors in the synthesis of agrochemicals, particularly SDHI fungicides.

Environmental Fate and Biodegradation Research of Di Tert Pentyl Succinate

Biodegradation Pathways of Succinate (B1194679) Esters

Microbial Degradation Mechanisms and Enzymatic Processes

The microbial breakdown of succinate esters is a multi-step process orchestrated by specific enzymes. The initial and rate-limiting step is typically the hydrolysis of the ester linkages, which is then followed by the catabolism of the constituent molecules.

The primary mechanism for the initial degradation of succinate esters is hydrolysis, a reaction catalyzed by a class of enzymes known as esterases. quora.comchemguide.co.uk These enzymes cleave the ester bond by adding a water molecule, resulting in the formation of a carboxylic acid and an alcohol. chemguide.co.uklibretexts.org In the case of di-tert-pentyl succinate, this enzymatic hydrolysis would yield succinic acid and two molecules of tert-pentyl alcohol.

Carboxylesterases are a key group of esterases involved in the metabolism of a wide array of ester-containing compounds. nih.govnih.gov The efficiency of these enzymes is, however, highly dependent on the molecular structure of the ester substrate. nih.gov

| Enzyme Class | Action | Substrate Example |

| Esterases | Catalyze the hydrolysis of ester bonds. | This compound |

| Carboxylesterases | A specific type of esterase that hydrolyzes carboxylic esters. | Various ester-containing drugs and industrial chemicals |

| Lipases | Can also exhibit esterase activity, particularly on water-soluble esters. | Poly(tetramethylene succinate) |

This table provides a summary of enzymes involved in the initial hydrolysis of succinate esters.

Following the initial hydrolysis, the resulting succinic acid and tert-pentyl alcohol are further metabolized by microorganisms through various catabolic pathways. Succinic acid is a common metabolic intermediate and can readily enter the Krebs cycle (also known as the citric acid or TCA cycle) in many organisms, where it is oxidized to generate energy. wikipedia.orgacsgcipr.org

The degradation of the tert-pentyl alcohol component is more complex due to its tertiary structure. The catabolism of branched-chain amino acids, which shares some similarities with the breakdown of branched-chain alcohols, proceeds through a series of enzymatic steps to ultimately form intermediates that can enter the Krebs cycle. youtube.com For fatty acids and linear alkyl chains, beta-oxidation is a major degradation pathway. acsgcipr.org However, the high degree of branching in tert-pentyl alcohol presents a significant challenge to this process.

Identification and Characterization of Degradation Metabolites

The identification of degradation metabolites is crucial for understanding the complete biodegradation pathway of a compound. For this compound, the primary degradation products from the initial hydrolysis are succinic acid and tert-pentyl alcohol.

Subsequent metabolism of succinic acid would lead to intermediates of the Krebs cycle, such as fumarate, malate, and oxaloacetate. wikipedia.org The degradation of tert-amyl alcohol (tert-pentyl alcohol) has been shown to proceed not through hydroxylation, but via a desaturation reaction catalyzed by a specific monooxygenase, leading to the formation of hemiterpenes like 2-methyl-3-buten-2-ol. nih.gov This hemiterpene can then be further metabolized through a pathway that involves intermediates such as prenol, prenal, and 3-methylcrotonic acid. nih.gov

| Parent Compound | Initial Degradation Products | Subsequent Metabolites |

| This compound | Succinic acid, tert-Pentyl alcohol | Fumarate, Malate, Oxaloacetate (from succinic acid); 2-Methyl-3-buten-2-ol, Prenol, Prenal, 3-Methylcrotonic acid (from tert-pentyl alcohol) |

| Poly(tetramethylene succinate) | Bis(hydroxybutyl) succinate, Succinic acid, 1,4-Butanediol | Further degradation products of the monomers |

This table outlines the expected degradation metabolites of this compound based on known pathways of its constituent parts and related compounds.

Factors Governing Environmental Persistence and Degradability

The rate and extent to which a chemical compound biodegrades in the environment are influenced by a variety of factors. For esters like this compound, the molecular structure plays a paramount role in determining its susceptibility to microbial attack.

Influence of Molecular Structure (e.g., Tertiary Alkyl Branching) on Biodegradability

The molecular architecture of an ester has a profound impact on its biodegradability. One of the most significant structural features that hinders biodegradation is the presence of branching in the alkyl chains of the alcohol or acid moiety. nih.gov

The tertiary structure of the pentyl groups in this compound creates significant steric hindrance around the ester linkages. quora.comnih.gov This steric bulk makes it difficult for the active site of esterase enzymes to access and cleave the ester bonds, thereby slowing down the initial and crucial step of hydrolysis. nih.govresearchgate.net Studies on various esters have consistently shown that increased branching leads to a decrease in the rate and extent of biodegradation. nih.gov For instance, research on the anaerobic biodegradation of different alkyl esters has demonstrated that the use of branched alcohols should be avoided to ensure suitable biodegradability. nih.gov

The slow degradation of tertiary alcohols themselves further contributes to the persistence of compounds like this compound. nih.gov The specialized enzymatic machinery required to break down these highly branched structures is not as widespread in microbial communities as the enzymes for degrading linear chains.

| Ester Structure | Effect on Biodegradability | Reference |

| Linear Alkyl Esters | Generally more readily biodegradable. | nih.gov |

| Branched Alkyl Esters (e.g., iso-esters) | Slower biodegradation compared to linear esters. | nih.gov |

| Tertiary Alkyl Esters (e.g., this compound) | Significantly reduced biodegradability due to high steric hindrance. | quora.comnih.gov |

This table illustrates the general relationship between alkyl chain branching in esters and their susceptibility to biodegradation.

Environmental Conditions and Microbial Community Composition

Detailed research findings, including data on the influence of temperature, pH, oxygen availability, and nutrient levels on the biodegradation of this compound, are not available in the current body of scientific literature. Similarly, there is no information identifying specific microbial species or consortia capable of degrading this compound.

Interactive Data Table: Factors Influencing Biodegradation of this compound

| Environmental Factor | Condition | Degradation Rate/Extent | Microbial Community Composition | Source |

| Temperature | Data not available | Data not available | Data not available | N/A |

| pH | Data not available | Data not available | Data not available | N/A |

| Oxygen Availability | Data not available | Data not available | Data not available | N/A |

| Nutrient Availability | Data not available | Data not available | Data not available | N/A |

Interactive Data Table: Microbial Genera Involved in this compound Biodegradation

| Genus | Phylum | Environment Isolated From | Degradation Pathway/Enzymes | Source |

| Data not available | Data not available | Data not available | Data not available | N/A |

Computational Chemistry and Theoretical Studies on Di Tert Pentyl Succinate

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental properties of molecules like Di-tert-pentyl succinate (B1194679) from first principles. These methods solve the Schrödinger equation or its density-based equivalent to determine the electronic structure and energy of the molecule.

Conformational Analysis and Stereochemical Implications

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For Di-tert-pentyl succinate, the flexibility of the succinate backbone and the bulky tert-pentyl groups gives rise to a complex conformational landscape.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Description | Hypothetical Relative Energy (kcal/mol) |

| Anti | The two tert-pentyl groups are positioned on opposite sides of the succinate backbone. | 0 (most stable) |

| Gauche | The tert-pentyl groups are in a staggered arrangement but closer than in the anti conformer. | 1.5 |

| Eclipsed | The tert-pentyl groups are aligned on the same side of the succinate backbone, leading to high steric strain. | 5.0 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational studies.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound, which can be modeled using quantum chemical calculations, governs its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. ppor.az

For succinate derivatives, the electronic structure is influenced by the electron-withdrawing nature of the carbonyl groups. In a study on alkenyl succinic anhydrides, DFT calculations showed that these compounds have high stability, indicated by a large HOMO-LUMO gap. ppor.az A similar trend would be expected for this compound. The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, would show regions of negative potential around the carbonyl oxygens, indicating their susceptibility to electrophilic attack. Conversely, the carbonyl carbons would be electron-deficient and thus prone to nucleophilic attack.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value/Description | Significance |

| HOMO Energy | Relatively low | Indicates resistance to oxidation |

| LUMO Energy | Relatively high | Indicates resistance to reduction |

| HOMO-LUMO Gap | Large | Suggests high kinetic stability |

| Dipole Moment | Moderate | Influences solubility and intermolecular interactions |

Note: These are predicted trends based on the general electronic properties of similar esters and would need to be confirmed by specific calculations.

Molecular Modeling of Reaction Mechanisms and Catalytic Processes

Molecular modeling can be a powerful tool to investigate the mechanisms of reactions involving this compound, such as its synthesis via esterification or its hydrolysis. Computational studies on the esterification of succinic acid have shown that the reaction can proceed through different pathways, with the transition states and intermediates being characterized by methods like DFT. rsc.org For instance, the esterification can be self-catalyzed by the carboxylic acid groups or catalyzed by an external acid. rsc.org

In the context of catalytic processes, modeling can help in understanding how a catalyst interacts with the substrate. For example, in the enzyme-catalyzed hydrolysis of succinate esters, modeling could elucidate the binding of the ester in the active site of the enzyme and the subsequent steps of the catalytic cycle. While specific modeling of this compound in catalytic processes is not documented, the general methodologies used for other esters are applicable. acs.org The simulation of such processes can provide valuable insights for optimizing reaction conditions and designing more efficient catalysts. beilstein-journals.org

Predictive Studies for Structure-Activity Relationships in Applications

Quantitative Structure-Activity Relationship (QSAR) studies are a key computational tool in medicinal chemistry and materials science to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.govnih.govsigmaaldrich.com While no specific QSAR studies focusing on this compound are available, the principles can be applied to predict its potential applications.

For instance, various succinate esters have been investigated for their biological activities. nih.govnih.gov If a series of dialkyl succinates were synthesized and tested for a particular activity, a QSAR model could be developed. This model would use calculated molecular descriptors (e.g., steric parameters, electronic properties, lipophilicity) to build a mathematical relationship with the observed activity. Such a model could then be used to predict the activity of other, as-yet-unsynthesized succinate esters, including this compound, and to guide the design of new compounds with enhanced properties. The structural features of this compound, such as the bulky and lipophilic tert-pentyl groups, would be key descriptors in such a model.

Emerging Research Trends and Future Directions for Di Tert Pentyl Succinate

Advancements in Sustainable and Bio-based Synthesis Technologies

The production of Di-tert-pentyl succinate (B1194679) is increasingly moving away from traditional petrochemical routes towards more sustainable and bio-based methods. A primary focus of this shift is the synthesis of its precursor, succinic acid, from renewable resources.

Bio-based Succinic Acid Production:

Microbial fermentation is a key technology in the sustainable production of succinic acid. nih.gov Genetically engineered microorganisms, such as yeast (e.g., Saccharomyces cerevisiae) and bacteria, are being developed to efficiently convert biomass into succinic acid. nih.govnih.gov These biocatalysts can utilize a variety of renewable feedstocks, including glucose, glycerol, and even lignocellulosic hydrolysates, which are derived from non-food plant matter. nih.gov The use of yeast is particularly advantageous due to its tolerance to low pH conditions, which can simplify the downstream purification of the succinic acid. nih.gov

Research is also focused on enhancing the efficiency of CO2 fixation in the biosynthesis of succinic acid, which can contribute to carbon reduction goals. frontiersin.org By integrating bioelectrochemical systems and innovative bioreactor designs, scientists aim to improve the capture and utilization of CO2 during the fermentation process. frontiersin.org

From Bio-succinic Acid to Di-tert-pentyl Succinate:

Novel Catalytic Systems and Methodologies for Enhanced Efficiency

The efficiency and selectivity of the esterification reaction to produce this compound are critically dependent on the catalytic system employed. Research in this area is focused on developing novel catalysts that are not only highly active but also reusable and environmentally benign.

Heterogeneous Catalysts:

Solid acid catalysts, such as ion-exchange resins like Amberlyst 15, are being investigated as alternatives to traditional homogeneous catalysts like sulfuric acid. google.com These heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture, reduced corrosion, and the potential for continuous flow processes. rsc.org For instance, a patented method for the preparation of this compound utilizes Amberlyst 15, achieving a good yield and purity of the final product. google.com

Enzymatic Catalysis:

Enzymes, particularly lipases, are emerging as powerful biocatalysts for the synthesis of succinate esters. Lipase B from Candida antarctica (CAL-B) has been successfully used to synthesize "green" copolyesters of succinic acid, demonstrating the potential for enzymatic routes to produce a variety of succinate-based polymers. researchgate.netsemanticscholar.orgsciforum.net Enzymatic catalysis offers high selectivity under mild reaction conditions, which can reduce energy consumption and the formation of byproducts. semanticscholar.org

Flow Chemistry:

The use of microreactor technology and flow chemistry is another promising approach to enhance the synthesis of esters. rsc.org Flow processes can offer better control over reaction parameters, improved heat and mass transfer, and higher yields compared to traditional batch processes. rsc.org This methodology has been successfully applied to the synthesis of other tertiary butyl esters and holds significant potential for the continuous and efficient production of this compound. rsc.org

| Catalyst System | Starting Materials | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Tosic acid | Succinic Acid, Isopentene | 60°C, 0.4-0.5 MPa, 8 hours | 81 | 98 | google.com |

| Amberlyst 15 | Succinic Acid, Isopentene | 60°C, 0.4-0.5 MPa, 8 hours | 65 | 98 | google.com |

| 65% Sulfuric Acid | Maleic Anhydride (B1165640), Isopentene | 60°C, 0.4-0.5 MPa, 10 hours | 68 | 98 | google.com |

Integration into Circular Economy Frameworks

The principles of a circular economy, which aim to eliminate waste and promote the continual use of resources, are highly relevant to the lifecycle of this compound and related materials. The focus is on designing products and processes that enable recycling and reuse.

Designing for Recyclability:

The development of bio-based and biodegradable polymers derived from succinic acid, such as poly(butylene succinate) (PBS), is a key strategy for creating more sustainable plastics. researchgate.netsruc.ac.uk These materials have the potential to be composted at the end of their life, returning valuable organic matter to the soil. researchgate.net Research is ongoing to improve the biodegradability of succinate-based polymers in various environments. researchgate.net

Chemical Recycling:

For non-biodegradable applications, chemical recycling offers a pathway to break down succinate-based polymers into their constituent monomers. lyondellbasell.comuni-freiburg.de These monomers can then be purified and used to produce new, virgin-quality polymers, thus closing the material loop. uni-freiburg.de This approach is particularly valuable for complex plastic waste streams that are not suitable for mechanical recycling. lyondellbasell.com

Utilization of Waste Streams:

The concept of a circular economy also encompasses the use of waste materials as feedstocks. For instance, recycled cellulose (B213188) from Tetra Pak packaging has been investigated as a filler for poly(butylene succinate) composites, creating value from a common waste stream. researchgate.netsruc.ac.uk This approach not only reduces landfill waste but can also enhance the properties of the final material. researchgate.net

Exploration of Undiscovered Applications and Functional Properties

While this compound has established applications, ongoing research seeks to uncover new uses by exploring its unique functional properties.

Biomedical Applications:

Succinate esters have shown potential in the medical field. For example, novel esters of succinic acid have been studied for their insulinotropic efficiency, suggesting a possible role in the development of new treatments for diabetes. nih.gov The biocompatibility and biodegradability of succinate-based polymers also make them attractive candidates for applications such as drug delivery systems and tissue engineering scaffolds. semanticscholar.org

Advanced Materials:

The incorporation of this compound as a plasticizer or monomer in polymer formulations could lead to materials with novel properties. Its bulky tert-pentyl groups can influence the flexibility, thermal stability, and solubility of polymers. The synthesis of copolyesters containing succinate units allows for the fine-tuning of material properties, such as crystallinity and mechanical strength, to meet the demands of specific applications, from flexible food packaging to durable engineering plastics. mdpi.comresearchgate.net

In Silico Design and Optimization for Accelerated Chemical Development

Computational tools are increasingly being used to accelerate the design and development of new chemicals and materials. In silico methods, such as molecular modeling and quantum chemical calculations, can predict the properties and reactivity of molecules before they are synthesized in the lab, saving time and resources.

Predicting Properties and Reactivity:

Computer-aided design can be used to model the structure of this compound and its derivatives to predict key physical and chemical properties. researchgate.net This includes properties such as boiling point, solubility, and thermal stability. Furthermore, computational models can be used to study the reaction mechanisms of its synthesis, helping to identify optimal reaction conditions and catalysts. researchgate.net

Designing Novel Succinate Esters:

In silico screening can be employed to design new succinate esters with specific desired properties. By systematically modifying the alcohol moiety of the ester, researchers can explore a vast chemical space to identify candidates with enhanced performance for particular applications. For example, this approach could be used to design novel plasticizers with improved efficiency and lower migration rates, or to develop new monomers for high-performance biodegradable polymers.

The future of this compound is intrinsically linked to the broader trends of sustainability, efficiency, and innovation in the chemical industry. As research continues to advance in these key areas, this versatile compound and its derivatives are poised to play an increasingly important role in a wide range of technologies and products.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for producing high-purity Di-tert-pentyl succinate?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., molar ratios, catalysts, temperature). For esters like succinate derivatives, acid-catalyzed esterification under inert conditions is common. Monitor purity via gas chromatography (GC) or nuclear magnetic resonance (NMR) . Key parameters include reaction time (12-24 hours) and post-synthesis purification via fractional distillation or recrystallization. Purity validation should follow guidelines for chemical characterization in peer-reviewed journals .

Q. How can spectroscopic techniques (e.g., FTIR, NMR) distinguish this compound from structurally similar esters?

- Methodological Answer : Assign characteristic peaks:

- FTIR : C=O stretch (~1730 cm⁻¹), C-O ester linkage (~1250 cm⁻¹), and tert-pentyl group vibrations (1375-1390 cm⁻¹).

- ¹H NMR : Tert-pentyl protons (δ ~1.2-1.4 ppm), methylene protons adjacent to ester groups (δ ~2.6 ppm). Compare with reference spectra of tert-butyl or other branched esters to resolve ambiguities .

Q. What are the critical parameters for assessing the thermal stability of this compound?

- Methodological Answer : Use thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min). Key metrics include decomposition onset temperature and residual mass. Compare with differential scanning calorimetry (DSC) data to identify phase transitions or degradation pathways. Document deviations from linearity in weight-loss curves, which may indicate competing degradation mechanisms .

Advanced Research Questions

Q. How can experimental design (e.g., factorial design) optimize reaction yield and minimize byproducts in this compound synthesis?

- Methodological Answer : Implement a 3³ full factorial design to evaluate factors:

- Independent variables : Catalyst concentration (0.5–2.0 mol%), temperature (80–120°C), and reaction time (6–18 hours).

- Response variables : Yield (%), purity (GC area%), and byproduct formation.

Use ANOVA to identify significant interactions (e.g., temperature-catalyst synergy). Taguchi methods may reduce experimental runs while preserving predictive accuracy .

Q. How to resolve contradictions in reported biodegradation rates of this compound under varying environmental conditions?

- Methodological Answer : Conduct controlled biodegradation studies using OECD 301B (aqueous aerobic conditions) vs. soil incubation models. Measure half-life (t₁/₂) via HPLC or enzymatic assays. Conflicting data may arise from microbial community diversity or substrate bioavailability. Cross-validate with isotopic labeling (¹⁴C) to trace metabolic pathways .

Q. What strategies mitigate batch-to-batch variability in this compound production for reproducible material studies?

- Methodological Answer : Standardize raw material sources (e.g., tert-pentanol purity ≥99%). Implement in-line process analytical technology (PAT), such as Raman spectroscopy, to monitor reaction progression. Use statistical process control (SPC) charts to track critical quality attributes (CQAs) like ester content and moisture levels .

Q. How to formulate a PICOT-compliant research question for studying this compound’s role in polymer composites?

- Methodological Answer :

- P (Population): Polymeric matrices (e.g., PBS, PLA).

- I (Intervention): Incorporation of this compound as a plasticizer (5–20 wt%).

- C (Comparison): Commercial plasticizers (e.g., dioctyl phthalate).

- O (Outcome): Mechanical properties (tensile strength, elongation at break).

- T (Time): Aging over 30 days at 25°C/60% RH.

Example question: “How does 10 wt% this compound affect the tensile strength of PBS composites compared to dioctyl phthalate after 30 days of aging?” .

Data Interpretation & Reporting Guidelines

Q. How should researchers report contradictory data on this compound’s solubility in polar vs. non-polar solvents?

- Methodological Answer :

- Step 1 : Replicate experiments using standardized solvents (e.g., HPLC-grade).

- Step 2 : Quantify solubility via gravimetric methods (mass dissolved per solvent volume).

- Step 3 : Use Hansen solubility parameters (HSPs) to model interactions. Discrepancies may arise from solvent purity or temperature fluctuations. Report confidence intervals and measurement uncertainty .

Q. What statistical methods are appropriate for analyzing synergistic effects in this compound-based formulations?

- Methodological Answer : Apply response surface methodology (RSM) with central composite design. Fit data to a quadratic model (y = β₀ + Σβᵢxᵢ + Σβᵢⱼxᵢxⱼ). Validate via lack-of-fit tests and residual plots. For non-linear interactions, consider artificial neural networks (ANNs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.